Acitretin Methyl Ester
Description
Properties
CAS No. |
74479-45-1 |
|---|---|
Molecular Formula |
C₂₂H₂₈O₃ |
Molecular Weight |
340.46 |
Synonyms |
(All-E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Methyl Ester; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Acitretin Methyl Ester
General Synthetic Strategies for Retinoid Esters
The synthesis of retinoid esters, including the methyl ester of acitretin (B1665447), is often accomplished through established methodologies in organic chemistry. These strategies typically involve the construction of the polyene chain and the subsequent formation of the ester group.
One common approach is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction . These reactions are pivotal for forming the carbon-carbon double bonds of the polyene chain with control over the stereochemistry. For instance, a phosphonium (B103445) salt or a phosphonate (B1237965) ester can be reacted with an appropriate aldehyde to build the carbon skeleton. In the context of acitretin esters, this could involve the reaction of a C15 phosphonium salt with a C5 aldehyde-ester fragment, or a similar convergent strategy. Patents detailing the synthesis of acitretin often describe the use of a Wittig-type reaction between 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide and an ester of 3-formylcrotonic acid. sciencemadness.orgwikipedia.org
Another general strategy is the Knoevenagel condensation . This method can be employed to form carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For example, a C15 aldehyde could be condensed with a compound like methyl 3-methyl-2-butenoate to form the retinoid backbone, which can then be further processed to yield the final ester. e3s-conferences.org
Direct Esterification Approaches for Acitretin Methyl Ester
The most straightforward method for the synthesis of this compound is the direct esterification of acitretin.
Fischer-Speier Esterification is a classic method that involves reacting the carboxylic acid (acitretin) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
| Reaction | Reagents | Conditions | Key Features |
| Fischer-Speier Esterification | Acitretin, Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water | Equilibrium-driven reaction; requires excess alcohol or water removal. wikipedia.orgorganic-chemistry.org |
| Diazomethane (B1218177) Reaction | Acitretin, Diazomethane (CH₂N₂) | Inert solvent (e.g., ether) | High-yielding but uses a toxic and explosive reagent. |
Another method for direct esterification is the use of diazomethane . While highly efficient and proceeding under mild conditions, the use of diazomethane is often avoided in industrial settings due to its toxicity and explosive nature. The reaction of acitretin with diazomethane in an inert solvent would readily produce this compound.
Indirect Synthetic Routes via Precursor Modifications
A common indirect route mirrors the synthesis of acitretin itself, where an ester is formed as a penultimate intermediate. For example, the synthesis can proceed through a Wittig or HWE reaction to produce an alkyl ester of acitretin, which is then hydrolyzed to acitretin. To obtain the methyl ester, the reaction can be stopped at the ester stage, using a methyl ester of the C5 component. For instance, reacting 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide with methyl 3-formylcrotonate would yield this compound. While patents often describe the use of the butyl ester, the same principle applies to the methyl ester. google.comnewdrugapprovals.org
In some instances, the formation of this compound can occur through biochemical pathways. Studies have shown that human liver microsomes can catalyze the formation of acitretinoyl-CoA, which can then react with methanol to form methyl-acitretinate. nih.gov
Stereoselective Synthesis of Retinoid Ester Isomers
The biological activity of retinoids is highly dependent on the geometry of the double bonds in the polyene chain. Therefore, stereoselective synthesis is crucial. The all-trans isomer of acitretin is the therapeutically active form.
The Horner-Wadsworth-Emmons reaction is particularly useful for achieving high stereoselectivity, generally favoring the formation of the (E)-isomer (trans). By carefully selecting the reaction conditions and the structure of the phosphonate ylide, the desired stereochemistry of the newly formed double bond can be controlled. For example, a new synthesis of acitretin has been reported via a C15+C5 route, where the key C15-aldehyde is prepared with high stereoselectivity. researchgate.net Subsequent condensation with a C5-ester fragment using the HWE reaction can afford the all-trans ester. researchgate.net
Isomerization techniques can also be employed. If a mixture of cis/trans isomers is obtained from a synthesis, it can be treated with catalysts such as iodine or exposed to light to promote isomerization to the thermodynamically more stable all-trans isomer. google.com
Design and Synthesis of this compound Analogs
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the aromatic ring, the polyene chain, or the ester group.
Ester analogs of acitretin have been synthesized by employing coupling reactions. For example, anilines can be coupled with N-protected indole-3-carboxylic acid, followed by deprotection and coupling with O-monoprotected dicarboxylic acids. nih.gov Another approach involves the Wittig reaction of various aldehydes with Ph₃P=CHCO₂tBu, followed by further modifications. nih.gov
The synthesis of acitretin analogs with changes in the lipophilic part has been achieved using the Wittig or Horner-Wadsworth-Emmons reaction starting from commercially available aromatic aldehydes or methyl ketones. researchgate.net These synthetic strategies can be adapted to produce a wide array of this compound analogs for biological evaluation.
Biotransformation and Enzymatic Pathways of Acitretin Methyl Ester
In Vitro Formation of Acitretin (B1665447) Methyl Ester from Acitretin
The formation of Acitretin Methyl Ester from acitretin has been demonstrated in in-vitro studies using human liver preparations. nih.govnih.gov This process is a transesterification reaction, where the carboxylic acid group of acitretin is converted into a methyl ester. The reaction is not spontaneous and requires specific cellular components and co-substrates to proceed. nih.govnih.gov
A pivotal intermediate in the esterification of acitretin is the formation of an acitretinoyl-coenzyme A (CoA) thioester conjugate. nih.gov Research using human liver microsomes has shown that the formation of this thioester is an essential prerequisite for the subsequent transesterification to this compound and other alkyl esters. nih.govactasdermo.org This initial step involves the activation of the acitretin molecule, making it susceptible to reaction with an alcohol. The process is analogous to the activation of fatty acids before their metabolism. nih.gov
The formation of acitretin esters is critically dependent on the presence of an alcohol. nih.govresearchgate.net In vitro studies have demonstrated that in the presence of methanol (B129727), human liver microsomes catalyze the formation of this compound. nih.gov The reaction can also occur with other alcohols, such as ethanol (B145695), n-propanol, and n-butanol, leading to the corresponding ethyl, propyl, and butyl esters. nih.gov The rate and extent of ester formation are influenced by the concentration and type of alcohol present. mdpi.com Essential co-substrates for this reaction include ATP and CoASH, which are necessary for the initial activation of acitretin to its CoA thioester. nih.govnih.gov Without these components, the transesterification process does not proceed efficiently. nih.gov
| Component | Role in Ester Formation | Reference |
|---|---|---|
| Acitretin | Substrate for the reaction | nih.gov |
| Alcohol (e.g., Methanol, Ethanol) | Required co-substrate for transesterification | nih.govresearchgate.net |
| Human Liver Microsomes | Source of requisite enzymes (e.g., acyl-CoA synthetase) | nih.govnih.gov |
| ATP (Adenosine Triphosphate) | Essential co-factor for the formation of the CoA thioester | nih.govnih.gov |
| Coenzyme A (CoASH) | Essential co-factor for the formation of the CoA thioester | nih.govnih.gov |
| NADPH Regenerating System | Potentiates the reaction, suggesting enzymatic mediation in the second stage | nih.gov |
Comparative Biotransformation with Other Retinoid Esters (e.g., Etretinate)
The biotransformation of acitretin to its esters is mechanistically the reverse of the metabolism of etretinate (B1671770). ijdvl.comnih.gov Etretinate, the ethyl ester of acitretin, was the precursor drug to acitretin. iarc.fr Its therapeutic activity relies on its hydrolysis to acitretin, the biologically active form. iarc.fr This conversion happens extensively in the liver, gut, and blood. iarc.fr
Conversely, acitretin can undergo re-esterification back to etretinate in the presence of ethanol. nih.goviranjd.ir This "reverse metabolism" is significant because etretinate is much more lipophilic than acitretin and has a considerably longer elimination half-life (approximately 120 days for etretinate versus about 50 hours for acitretin). actasdermo.orgiranjd.ir The formation of this compound follows the same pathway as the formation of etretinate, with methanol serving as the alcohol substrate instead of ethanol. nih.gov This highlights a shared metabolic pathway for the formation of various acitretin esters, contingent on the specific alcohol available. nih.gov This interconversion underscores the importance of alcohol as a key factor in the metabolic fate of acitretin. researchgate.netmdpi.com
| Characteristic | Acitretin | Etretinate | Reference |
|---|---|---|---|
| Chemical Form | Free carboxylic acid | Ethyl ester of acitretin | iarc.friarc.fr |
| Primary Metabolic Pathway | Isomerization to cis-acitretin, glucuronidation, and potential re-esterification in the presence of alcohol | Hydrolysis to acitretin (active form) | iarc.frfda.gov |
| Lipophilicity | Less lipophilic | Highly lipophilic (approx. 50x more than acitretin) | actasdermo.orgiranjd.ir |
| Elimination Half-Life | Approx. 49-50 hours | Approx. 120 days | actasdermo.orgfda.gov |
| Effect of Alcohol | Undergoes esterification to form esters like etretinate or this compound | N/A (is already an ester) | researchgate.netnih.gov |
Theoretical Predictions of Metabolic Vulnerabilities in this compound
While the formation of this compound is established, its subsequent metabolic fate is less characterized experimentally. Theoretical, computational models can predict sites on a molecule that are most vulnerable to metabolic changes. For the parent compound, acitretin, computational models predict that the carbon atom of the methoxy (B1213986) group attached to the benzene (B151609) ring has the highest probability of biotransformation by cytochrome P450 (CYP) enzymes. bibliotekanauki.pl
For this compound, metabolic vulnerabilities would likely involve two primary pathways:
Hydrolysis: The ester bond is a chemically liable site. It is highly probable that this compound would be hydrolyzed back to acitretin and methanol by carboxylesterase enzymes, which are abundant in the liver and other tissues. This is a common metabolic pathway for many ester-containing xenobiotics.
Oxidative Metabolism: Similar to acitretin, the this compound molecule would be susceptible to oxidative metabolism by CYP enzymes. Based on predictions for acitretin, the methoxy group on the aromatic ring and potentially the polyene side chain are likely sites for oxidative attack, leading to demethylation or hydroxylation. bibliotekanauki.pl
These predicted pathways suggest that this compound is likely a transient metabolite, subject to further biotransformation that would either regenerate the parent compound, acitretin, or lead to other breakdown products. fda.govdrugbank.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Acitretin |
| This compound |
| Acitretinoyl-CoA |
| Adenosine Triphosphate (ATP) |
| Alitretinoin |
| Coenzyme A (CoASH) |
| cis-Acitretin |
| Etretinate |
| Methanol |
| Ethanol |
| n-Propanol |
| n-Butanol |
| NADPH |
| Bexarotene |
| Tazarotene |
| Adapalene |
| Tretinoin |
Advanced Spectroscopic and Analytical Characterization of Acitretin Methyl Ester
High-Performance Liquid Chromatography (HPLC) for Retinoid Ester Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of retinoids and their esters, including acitretin (B1665447) methyl ester. aacrjournals.orgspringernature.com Both normal-phase and reversed-phase HPLC methods are extensively employed for the separation and quantification of these compounds in various matrices. aacrjournals.orgiarc.fr
Reversed-phase HPLC is particularly effective for separating retinoid esters. springernature.com A typical system might utilize a C18 column with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, sometimes with modifiers like formic acid to improve peak shape and resolution. nih.gov For instance, a method developed for the simultaneous analysis of acitretin and its 13-cis isomer used a mobile phase of acetic acid buffer, methanol (B129727), and tetrahydrofuran. neliti.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. researchgate.net
Normal-phase HPLC can also be used, often with a mobile phase like hexane (B92381) with a small percentage of a more polar solvent such as 2-propanol, to resolve isomers of retinoids. nih.gov The choice between normal-phase and reversed-phase depends on the specific separation goals, as each offers different selectivity for various retinoid isomers and esters. nih.govarvojournals.org
Quantification is typically achieved using a UV detector, as the conjugated tetraene structure of retinoids like acitretin results in strong UV absorbance. iarc.fr For acitretin, the absorption maximum is around 352-360 nm, providing a sensitive wavelength for detection. iarc.frnih.govnih.gov The linearity of the response over a range of concentrations allows for accurate quantification. neliti.com For example, a validated HPLC-UV method for acitretin showed linearity in the range of 30-180 µg/ml. neliti.com
A patent for a method to separate and determine acitretin and its genotoxic impurities, including acitretin methyl ester, describes using an octadecylsilane (B103800) bonded silica (B1680970) column with a mobile phase of an acidic aqueous solution and an organic solvent, with detection at 350-380 nm. google.com This highlights the importance of HPLC in quality control for pharmaceutical preparations of acitretin. neliti.com
Table 1: HPLC Methods for Retinoid Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Application |
| Acitretin and 13-cis-acitretin | Purospher BDSC18 (250x4.6mm, 5µm) | Acetic acid buffer (pH 4):methanol:tetrahydrofuran (12:85:3 v/v/v) | UV at 354 nm | Estimation in pharmaceutical dosage forms. neliti.com |
| Acitretin and genotoxic impurities (including methyl ester) | Octadecylsilane bonded silica (4.6x150mm, 5µm) | Acidic aqueous solution and organic solvent | UV at 350-380 nm | Separation and determination in acitretin. google.com |
| Retinol (B82714), retinyl esters, and retinoic acid isomers | Zorbax SIL (4.6x250mm, 5µm) | 0.4% 2-propanol/hexane | UV at 325 nm and 340 nm | Separation of ROL isomers, total RE, and RA isomers. nih.gov |
| Total retinol and retinyl esters | Zorbax SB-C18 (4.6x100mm, 3.5µm) | Gradient of water/acetonitrile/formic acid and acetonitrile/1,2-dichloroethane | UV at 325 nm | Quantification in serum and tissues. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, offering high sensitivity and specificity, which is crucial for structural elucidation and trace analysis. uqam.canih.gov This technique is particularly valuable for analyzing complex biological matrices where retinoid concentrations can be very low. nih.govsci-hub.se
In LC-MS/MS, the separation capabilities of HPLC are combined with the mass analysis capabilities of a tandem mass spectrometer. This allows for the definitive identification of compounds based on their mass-to-charge ratio (m/z) and their fragmentation patterns. nih.gov For retinoids, electrospray ionization (ESI) is a commonly used ionization technique, which can be operated in both positive and negative ion modes. thermofisher.com For acitretin and its metabolites, negative ion mode is often employed. researchgate.net
The use of tandem mass spectrometry (MS/MS) with techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) significantly enhances selectivity and sensitivity. thermofisher.comresearchgate.net In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific detection minimizes interferences from the sample matrix. nih.gov For instance, a method for the simultaneous determination of acitretin and its metabolite isoacitretin (B1672207) in human plasma used MRM with negative mass transitions of m/z 325.4 → 266.3 for acitretin. researchgate.net
LC-MS/MS methods have been developed to quantify a range of retinoids, including acitretin, in serum with lower limits of quantification (LLOQ) in the sub-ng/mL range. thermofisher.com One such method reported a linear range of 1 to 1000 ng/mL for 12 different retinoids. thermofisher.comthermofisher.com These methods often use simple sample preparation techniques like protein precipitation or liquid-liquid extraction. thermofisher.comthermofisher.com
The high sensitivity of LC-MS/MS makes it ideal for detecting trace-level impurities, such as this compound, which may be present as a genotoxic impurity in acitretin drug products. The ability to achieve low detection limits is critical for ensuring the safety and quality of pharmaceuticals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and stereochemical assignment of retinoids, including this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals are used to determine the connectivity of atoms. For retinoids, the olefinic protons in the polyene chain have characteristic chemical shifts that are sensitive to the cis/trans configuration of the double bonds. popline.org This allows for the assignment of the stereochemistry of the molecule. popline.orgbioscientifica.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to their chemical environment and the stereochemistry of the molecule. acs.org
In a study on the synthesis of 4-oxygenated retinoid metabolites, ¹H NMR analysis was used to assign the stereochemistry of the 13-cis and all-trans isomers of methyl retinoate derivatives. popline.org The olefinic proton resonance frequencies were found to be virtually identical to those of the known parent non-hydroxylated isomers, aiding in the stereochemical assignment. popline.org
While specific NMR data for this compound is not widely published in the provided search results, the general principles of retinoid NMR analysis would apply. The presence of the methyl ester group would be confirmed by a characteristic singlet in the ¹H NMR spectrum around 3.7 ppm and a corresponding signal in the ¹³C NMR spectrum. popline.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the characterization of this compound, providing information on its functional groups and the extent of conjugation in its structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. For acitretin, characteristic IR absorption bands include those for the O-H stretch of the carboxylic acid (around 3600-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C stretching vibrations of the conjugated system (around 1600 cm⁻¹). iarc.fr In the case of this compound, the broad O-H band would be absent, and a characteristic C=O stretching vibration for the ester functional group would be observed, typically in the range of 1730-1715 cm⁻¹. mu-varna.bg The presence of bands in the 2000-1660 cm⁻¹ region can be characteristic of the benzene (B151609) nucleus. mu-varna.bg
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The extensive conjugated tetraene system in acitretin and its methyl ester results in a strong absorption in the UV-visible region. iarc.fr Acitretin exhibits an absorption maximum (λmax) at approximately 352 nm in methanol. iarc.fr This absorption is responsible for its yellow to greenish-yellow color. iarc.fr The λmax is a key characteristic used for the identification and quantification of the compound. nih.govijbpas.com The position and intensity of the absorption maximum can be influenced by the solvent and the specific isomeric form of the retinoid.
A study on acitretin-conjugated dextran (B179266) nanoparticles used UV-vis spectroscopy at 360 nm to confirm and quantify the amount of acitretin in the conjugate, demonstrating the utility of this technique for quantitative analysis. nih.gov
Table 2: Spectroscopic Data for Acitretin and Related Compounds
| Compound | Spectroscopic Technique | Characteristic Absorption/Signal | Reference |
| Acitretin | UV-Vis (Methanol) | λmax at 352 nm | iarc.fr |
| Acitretin | IR | ~3600-3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C) | iarc.fr |
| Retinoid Ester | IR | 1730-1715 cm⁻¹ (C=O stretch of ester) | mu-varna.bg |
| Acitretin | UV-Vis | λmax at 360 nm | nih.gov |
| Acitretin | UV-Vis (Ethanol) | λmax at 350 nm | ijbpas.com |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a different compound that has improved analytical properties. For retinoids, derivatization can be employed to enhance detection sensitivity, particularly for techniques like gas chromatography (GC) and mass spectrometry. nih.gov
While LC-MS/MS often allows for the direct analysis of retinoids without derivatization, certain situations may benefit from this strategy. nih.gov For instance, GC analysis of retinoic acid requires derivatization because the carboxylic acid group is not volatile enough for this technique. nih.gov
A common derivatization strategy for carboxylic acids like retinoic acid is esterification to form more volatile methyl or other alkyl esters. This is particularly relevant as this compound is the methyl ester of acitretin.
In the context of enhancing detection for mass spectrometry, derivatization can be used to introduce a readily ionizable group into the molecule, thereby increasing the signal intensity. For example, a method for the analysis of retinoic acid in cosmetics used N,N-dimethylpiperazine iodide (DMPI) to derivatize the carboxylic acid. mdpi.comnih.gov This introduced a positive charge onto the molecule, which significantly improved the detection limit in mass spectrometry by about 50 times. mdpi.comnih.gov The derivatization reaction involved mixing the sample with the derivatization reagent and a coupling agent. mdpi.com
Another advanced strategy involves the use of multiple derivatization reagents to enhance analysis throughput and sensitivity in LC-MS. A study on retinoic acids in human serum utilized three different derivatization reagents (N,N-dimethylethylenediamine, d4-N,N-dimethylethylenediamine, and ¹³C₂-N,N-dimethylethylenediamine) which increased the detection sensitivity by 14 to 398-fold. researchgate.net
While these examples focus on the derivatization of the carboxylic acid of retinoic acid, similar principles could be applied to other functional groups within the retinoid structure if needed to improve analytical performance.
Molecular Interactions and Structure Activity Relationships Sar of Acitretin Methyl Ester
Comparative Binding Studies with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
The parent compound, Acitretin (B1665447), exerts its effects by modulating gene expression through binding to and activating RARs and RXRs. patsnap.com These receptors, which have three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. patsnap.comnih.gov While Acitretin is known to activate these pathways, specific binding affinity data for Acitretin Methyl Ester is not extensively documented in publicly available literature.
However, the binding characteristics of natural retinoids provide a crucial framework for understanding these interactions. RARs are activated by both all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, whereas RXRs are activated exclusively by the 9-cis isomer. semanticscholar.orgnih.gov The affinity of these natural ligands for their receptors is high, with dissociation constants (Kd) in the nanomolar range. nih.gov For instance, ATRA and 9-cis-RA bind to RARs with Kd values typically ranging from 0.2 to 0.7 nM. nih.gov
The terminal carboxylic acid group is a critical structural feature for high-affinity binding to the ligand-binding pocket of RARs. tocris.com This polar group forms a key ionic bridge with a conserved arginine residue within the receptor's binding site. tocris.com Given that this compound has this carboxylic acid group converted to a methyl ester, it is predicted that its binding affinity for RARs would be significantly lower than that of Acitretin. The esterification neutralizes the negative charge and removes the potential for this critical hydrogen bond/ionic interaction, which would likely destabilize its binding within the RAR pocket.
| Ligand | Receptor | Dissociation Constant (Kd) (nM) |
|---|---|---|
| all-trans-Retinoic Acid (ATRA) | RARs | 0.2 - 0.7 |
| 9-cis-Retinoic Acid | RARs | 0.2 - 0.7 |
| 9-cis-Retinoic Acid | RXRα | 15.7 |
| 9-cis-Retinoic Acid | RXRβ | 18.3 |
| 9-cis-Retinoic Acid | RXRγ | 14.1 |
Note: The data in the table is for natural retinoids to provide context and is not specific to this compound. Data sourced from multiple studies. nih.gov
Influence of Esterification on Ligand-Receptor Dynamics and Co-activator Recruitment
The process of gene transcription by the RAR/RXR heterodimer is initiated by a ligand-induced conformational change. wikipedia.orgnih.gov In the absence of a ligand, the receptor dimer is bound to co-repressor proteins, which silence gene expression. wikipedia.org The binding of an agonist ligand, such as Acitretin, induces a structural shift in the receptor's ligand-binding domain (LBD), causing the release of co-repressors and the subsequent recruitment of co-activator proteins. apexbt.comnih.gov This co-activator complex then initiates the transcription of target genes. apexbt.com
Esterification of the terminal carboxyl group, as in this compound, is expected to fundamentally alter these dynamics. As discussed, the loss of the key interaction with the arginine residue in the RAR LBD would likely result in a weaker and less stable binding. tocris.com An unstable or improperly bound ligand may be unable to induce the precise conformational change required to fully displace co-repressors and efficiently recruit co-activators. Molecular modeling studies of other synthetic retinoid esters have shown that the absence of the polar head group interaction can lead to alternative, less productive binding modes within the receptor pocket. nih.gov
Therefore, the influence of esterification on this compound is predicted to be a significant reduction in its ability to act as an RAR agonist. It may act as a much weaker agonist or potentially as an antagonist, depending on the specific, albeit altered, conformation it adopts within the binding pocket and its effect on the receptor's surface topology for co-regulator protein binding.
Effects of this compound on Cellular Uptake and Intracellular Trafficking in Model Systems (Non-Clinical)
The cellular uptake and intracellular trafficking of retinoids are complex processes involving multiple pathways. amegroups.org Retinoids can be delivered to cells through receptor-mediated transport (e.g., STRA6 for retinol) or via passive diffusion across the cell membrane, a process influenced by the molecule's lipophilicity. researchgate.netmdpi.com Inside the cell, retinoids are often bound by cellular retinoid-binding proteins (CRBPs) or cellular retinoic acid-binding proteins (CRABPs), which chaperone them to the nucleus and to metabolic enzymes. nih.govescholarship.org
Retinyl esters, which are structurally analogous to this compound, are the storage form of retinol (B82714) and are transported in the circulation within chylomicrons and lipoproteins. amegroups.orgnih.gov Their uptake by cells often requires hydrolysis by lipases at the cell surface or after internalization of the lipoprotein particle. nih.gov
This compound, being more lipophilic than its parent carboxylic acid, Acitretin, may exhibit enhanced passive diffusion across the plasma membrane. However, once inside the cell, its fate would differ. As an ester, it would not be a direct ligand for CRABPs, which specifically bind retinoic acid. nih.gov It is plausible that intracellular esterase enzymes could hydrolyze this compound back to Acitretin. Should this conversion occur, the resulting Acitretin could then engage with the canonical retinoid signaling pathway, binding to CRABPs and being trafficked to the nucleus to interact with RARs. nih.gov The efficiency of this intracellular hydrolysis would be a critical determinant of the compound's ultimate biological activity.
Computational Chemistry and Molecular Modeling of this compound
In the absence of extensive experimental data, computational chemistry and molecular modeling provide powerful tools to predict the properties and interactions of this compound at a molecular level.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the electronic structure and stable conformations of this compound. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to map the electron density distribution and calculate molecular properties. arxiv.orginovatus.es
For this compound, DFT calculations could yield valuable information:
Optimized Molecular Geometry: Determining the most stable three-dimensional shape, including bond lengths and angles. researchgate.net
Electronic Properties: Calculating the distribution of charge across the molecule and identifying the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (electronegative) and electron-poor (electrophilic) regions, which helps predict sites for non-covalent interactions. arxiv.org
Conformational Analysis: By calculating the energies of various rotational isomers (conformers), it is possible to identify the lowest-energy shapes the molecule is likely to adopt in solution, which is critical for understanding how it might fit into a receptor's binding pocket. researchgate.net
Studies on other methyl esters have shown that DFT can accurately reproduce experimental spectroscopic data and provide insights into how esterification alters electronic effects compared to the parent carboxylic acid. mdpi.com
| Calculated Property | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |
| Partial Atomic Charges | Reveals the charge distribution, highlighting potential sites for electrostatic interactions. |
| Rotational Energy Barriers | Determines the flexibility of the polyene chain and preferred molecular conformation. |
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between this compound and its target receptors (RARs and RXRs), MD can provide dynamic insights that are complementary to the static picture from quantum calculations or molecular docking. arxiv.orgnih.gov
Potential applications of MD simulations for this compound include:
Binding Pose Stability: After docking the molecule into the receptor's binding site, an MD simulation can assess the stability of the predicted binding pose over a period of nanoseconds. Unstable interactions would result in the ligand drifting or exiting the pocket. chemrxiv.orgchemrxiv.org
Interaction Analysis: MD trajectories can be analyzed to map the specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and receptor, and to measure their duration and strength. mdpi.com
Conformational Changes: Simulations can reveal how the binding of this compound influences the receptor's flexibility and conformation, providing clues as to whether it can induce the necessary structural changes for activation. nih.gov
Binding Free Energy Calculations: Advanced MD methods can be used to estimate the free energy of binding, offering a theoretical prediction of the binding affinity that can be compared with experimental values for related compounds. mdpi.com
In Vitro Biological Activity Studies Non Clinical Context
Effects on Cell Proliferation and Differentiation in Non-Human Cell Lines
Currently, there is a lack of specific published research examining the direct effects of Acitretin (B1665447) Methyl Ester on cell proliferation and differentiation in non-human cell lines. While the parent compound, Acitretin, has been studied for its antiproliferative and differentiation-inducing effects in various cell types, including human keratinocytes and transformed cell lines, specific data for its methyl ester derivative in non-human cells are not available in the reviewed scientific literature. nih.govwho.int
Modulation of Gene Expression Profiles in Defined Cellular Systems
The precise gene expression profiles modulated by Acitretin Methyl Ester in defined cellular systems have not been specifically detailed in available research. However, the mechanism of action for retinoids, including Acitretin, is broadly understood to involve the regulation of gene transcription. drugbank.compatsnap.com These compounds act as agonists for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). drugbank.compatsnap.com Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. patsnap.comwikipedia.org This interaction initiates or represses the transcription of genes that regulate processes like cellular differentiation and proliferation. patsnap.comwikipedia.org While it is hypothesized that this compound follows this general mechanism due to its structural similarity to other retinoids, specific studies confirming this and identifying its unique target gene profile are lacking.
Investigation of Enzyme Activity Modulation (e.g., Long-Chain Fatty Acid-CoA Ligase Activation)
Research into the specific enzymatic modulation by this compound is limited. There is no available scientific literature investigating the effect of this compound on the activation of long-chain fatty acid-CoA ligase.
However, studies on other ester analogs of Acitretin have demonstrated notable enzyme inhibition. A 2009 study synthesized a series of Acitretin ester analogs and evaluated their activity against the enzyme lipoxygenase (LOX). Several of these analogs were found to be strong inhibitors of LOX, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range.
| Acitretin Ester Analog | Enzyme Target | Reported Activity | IC50 Value (µM) |
|---|---|---|---|
| Analog 5 | Lipoxygenase (LOX) | Strong Inhibition | 35-65 |
| Analog 6 | Lipoxygenase (LOX) | Strong Inhibition | 35-65 |
| Analog 8 | Lipoxygenase (LOX) | Strong Inhibition | 35-65 |
| Analog 12 | Lipoxygenase (LOX) | Strong Inhibition | 35-65 |
Oxidative Stress Response and Antioxidant Activity in Cellular Models
The direct antioxidant profile of this compound has not been specifically characterized. However, research on related ester analogs of Acitretin provides insight into their potential role in mitigating oxidative stress.
In a key study, various ester analogs of Acitretin were assessed for their ability to inhibit lipid peroxidation, a primary marker of oxidative damage. The findings indicated that several of these analogs exhibited more potent inhibition of lipid peroxidation than Trolox, a well-known antioxidant analog of vitamin E used as a standard in such assays.
| Compound | Assay | Result Compared to Control |
|---|---|---|
| Acitretin | Lipid Peroxidation Inhibition | More potent than Trolox |
| Acitretin Ester Analog 5 | Lipid Peroxidation Inhibition | More potent than Trolox |
| Acitretin Ester Analog 6 | Lipid Peroxidation Inhibition | More potent than Trolox |
| Acitretin Ester Analog 7 | Lipid Peroxidation Inhibition | More potent than Trolox |
| Acitretin Ester Analog 10 | Lipid Peroxidation Inhibition | More potent than Trolox |
| Acitretin Ester Analog 11 | Lipid Peroxidation Inhibition | More potent than Trolox |
| Acitretin Ester Analog 15 | Lipid Peroxidation Inhibition | More potent than Trolox |
Future Research Directions and Unexplored Academic Avenues
Elucidating the Precise Biological Fate of Acitretin (B1665447) Methyl Ester in Non-Clinical Models
The biological pathway of acitretin, a second-generation retinoid, is primarily understood to involve isomerization to its 13-cis form and subsequent metabolism into chain-shortened products and conjugates that are then excreted. drugbank.comnih.gov However, the precise biological fate of its methyl ester, Acitretin Methyl Ester, requires more detailed investigation in non-clinical models. The ester can be formed in vivo when acitretin is co-administered with ethanol (B145695), a reaction that can lead to the formation of etretinate (B1671770), a highly lipophilic compound with a much longer half-life than acitretin. nih.govwho.int This metabolic conversion diminishes the pharmacokinetic advantages of acitretin. nih.gov
Future research should focus on quantifying the tissue distribution, accumulation, and elimination kinetics of this compound in various animal models. Studies in rats have shown that acitretin itself is rapidly eliminated and does not accumulate in a deep compartment, with tissue-to-plasma concentration ratios ranging from 0.3 to 2.8. nih.gov It is crucial to determine if the methyl ester follows a similar pattern or if its increased lipophilicity leads to prolonged retention in tissues like adipose and liver, similar to other retinyl esters. nih.gov Understanding these kinetics is vital for academic research into the long-term biological effects of retinoid esters.
Table 1: Comparative Pharmacokinetic Properties of Related Retinoids This table provides a conceptual framework for future comparative studies involving this compound.
| Compound | Relative Lipophilicity | Primary Metabolic Pathways | Known Tissue Accumulation |
| Acitretin | Low | Isomerization, Glucuronidation | Minimal, short-lived nih.gov |
| Etretinate | High | Hydrolysis to Acitretin | Significant, especially in adipose tissue nih.govijdvl.com |
| This compound | Moderate (Predicted) | Hydrolysis, Isomerization (Hypothesized) | To be determined |
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Esterification
The esterification of acitretin in the presence of an alcohol is a key transformation that significantly alters the compound's properties. Real-time, in situ monitoring of this reaction within a biological matrix is a significant analytical challenge. Advanced spectroscopic techniques offer a promising avenue to achieve this. spectroscopyonline.com Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy are particularly well-suited as they can provide molecularly specific information without the need for labels. acs.orgyoutube.com
Future work could focus on developing attenuated total reflectance (ATR)-FTIR or Surface-Enhanced Raman Spectroscopy (SERS) methods to monitor the conversion of acitretin's carboxylic acid group to the methyl ester. nih.govnih.gov SERS, in particular, offers the potential for high sensitivity, which is crucial for detecting the low concentrations of molecules typically found in biological samples. researchgate.netnih.gov Overcoming challenges such as signal interference from the complex biological background will be key to developing robust in situ monitoring tools. tudublin.ie These techniques could provide invaluable data on the kinetics and location of esterification, offering a deeper understanding of this metabolic process. nih.gov
Rational Design of Novel Retinoid Methyl Esters with Tailored Academic Properties
The study of structure-activity relationships (SAR) is fundamental to retinoid research, aiming to develop compounds with improved efficacy and reduced toxicity. nih.govnih.gov The rational design of novel retinoid methyl esters, beyond just this compound, presents a significant opportunity for creating specialized research tools. By systematically modifying the structure—altering the polyene side chain, the polar end group, or the cyclic end group—researchers can fine-tune the molecule's properties. researchgate.netresearchgate.net
The goal is to create a library of retinoid esters with tailored academic properties, such as:
Receptor Selectivity: Designing esters that selectively bind to specific retinoic acid receptor (RAR) or retinoid X receptor (RXR) subtypes. researchgate.netnih.gov
Metabolic Stability: Introducing modifications to increase resistance to enzymatic degradation, allowing for more precise studies of their signaling effects. researchgate.net
Fluorescent Tagging: Incorporating fluorophores to create probes for cellular imaging, enabling visualization of their uptake, distribution, and interaction with intracellular targets. researchgate.netnih.gov
This approach will enable the development of more selective agents to dissect the complex signaling pathways regulated by retinoids. researchgate.net
Integration of Omics Approaches for Comprehensive Mechanistic Understanding
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. Integrating multiple "omics" technologies—transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by the compound. nih.govfrontiersin.org This multi-omics strategy allows for a more comprehensive understanding of how a substance affects biological pathways from the gene to the metabolite level. frontiersin.org
Transcriptomics (RNA-Seq): Can identify all genes whose expression is either up- or down-regulated by this compound, revealing the primary transcriptional response. nih.gov
Proteomics: Measures changes in protein levels and post-translational modifications, providing insight into the functional consequences of the transcriptional changes. mdpi.commdpi.com
Metabolomics: Analyzes the global profile of small-molecule metabolites, offering a snapshot of the ultimate physiological or pathological state of the cell. mdpi.commdpi.com
By integrating these datasets, researchers can construct detailed models of the signaling pathways modulated by this compound, moving beyond single-endpoint analyses to a more complete mechanistic understanding. frontiersin.orgnih.govfrontiersin.org For example, combining proteomic and metabolomic data can elucidate the regulatory mechanisms of metabolic pathways affected by the compound. mdpi.com
Exploration of this compound as a Chemical Probe in Retinoid Signaling Research
High-quality chemical probes are essential tools for validating biological targets and exploring cellular pathways. nih.govrsc.org this compound has the potential to be developed into such a probe for studying retinoid signaling. Its distinct physicochemical properties compared to its parent acid, acitretin, could be exploited to investigate specific aspects of retinoid transport, metabolism, and receptor interaction. mskcc.org
To serve as an effective probe, this compound could be modified to include reporter tags. For instance, creating fluorescent analogues would allow for direct visualization of its subcellular localization and trafficking via confocal microscopy. nih.gov Alternatively, attaching biotin or other affinity tags would enable pull-down experiments to identify novel binding partners and protein complexes. The development of such tools is crucial for advancing the understanding of nuclear receptor biology and retinoid-mediated gene regulation. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Acitretin Methyl Ester in a laboratory setting?
- Methodological Answer : Synthesis involves coupling acitretin (a retinoid carboxylic acid) with methyl esters via amide or ester bond formation. A validated protocol includes reacting acitretin with methyl ester precursors (e.g., L-cysteic acid methyl ester) in the presence of activating agents like butyl chloroformate and triethylamine. Solvent selection (e.g., tetrahydrofuran–acetonitrile mixtures), temperature control (-20°C for reaction initiation), and purification steps (e.g., extraction with ethyl acetate, washing with sodium bicarbonate) are critical to avoid side reactions . Raw materials such as 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-diene-1-triphenylphosphonium bromide are often intermediates .
Q. How can researchers ensure the chemical stability of this compound during experimental procedures?
- Methodological Answer : this compound’s conjugated tetraene structure makes it prone to photoisomerization and oxidation. Stability is enhanced by:
- Storing samples in amber vials under inert gas (e.g., nitrogen) to prevent light- or oxygen-induced degradation .
- Avoiding prolonged exposure to temperatures >25°C during synthesis .
- Monitoring geometric isomers via UV-Vis spectroscopy, as absorption spectra shift upon isomerization .
Q. What analytical techniques are recommended to assess the purity and yield of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Quantify fatty acid methyl esters (FAMEs) using flame ionization detectors and capillary columns (e.g., HP-Innowax). Parameters include split ratios (50:1) and temperature ramping (140–260°C at 4°C/min) .
- UV-Vis Spectroscopy : Track absorption peaks (e.g., ~350 nm for conjugated systems) to detect isomerization .
- Mass Spectrometry (MS) : Confirm molecular weights and fragmentation patterns, particularly for distinguishing acitretin derivatives from byproducts .
Advanced Research Questions
Q. What experimental design methodologies optimize the yield of this compound synthesis?
- Methodological Answer : The Taguchi method (orthogonal arrays) systematically identifies optimal parameters with minimal experimental runs. For methyl ester production, key factors include:
- Catalyst concentration : Most influential parameter (77.58% contribution), with 1.5 wt% KOH yielding 96.7% efficiency .
- Reaction temperature : 60°C maximizes esterification rates while minimizing side reactions .
- Molar ratio (alcohol:oil) : A 1:6 ratio balances stoichiometry and excess alcohol removal .
- Statistical analysis : Signal-to-noise (S/N) ratios and ANOVA prioritize variables, reducing trial-and-error approaches .
Q. How do pharmacokinetic properties of Acitretin influence in vivo studies involving its methyl ester form?
- Methodological Answer : Acitretin’s variable absorption (enhanced with food) and potential re-esterification to etretinate (in the presence of alcohol) require stringent experimental controls:
- Dosing protocols : Administer with standardized meals to reduce inter-individual variability .
- Alcohol restrictions : Prohibit ethanol intake in animal/human studies to prevent artifactual etretinate formation, which has a 120-day half-life .
- Terminal sampling timelines : Extend beyond 48 hours (acitretin’s half-life) to capture metabolite profiles .
Q. How should researchers address contradictions in data related to this compound’s bioactivity or stability?
- Methodological Answer :
- Isomer profiling : Use HPLC or chiral columns to separate and quantify geometric isomers, as bioactivity varies with configuration .
- Controlled degradation studies : Expose samples to stressors (heat, light, pH extremes) and compare degradation kinetics to identify instability mechanisms .
- Meta-analysis : Reconcile conflicting in vitro/in vivo results by adjusting for variables like solvent polarity (e.g., acitretin’s lipophilicity alters partitioning in hydrophobic matrices) .
Methodological Notes
- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) to align with guidelines in Beilstein Journal of Organic Chemistry .
- Ethical Compliance : For in vivo studies, adhere to alcohol-exclusion protocols to mitigate teratogenicity risks, per pharmacokinetic evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
